molecular formula C10H13NO2 B040512 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 112904-73-1

8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No. B040512
M. Wt: 179.22 g/mol
InChI Key: YPFAOXHRMCVHOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine involves multiple steps, starting from readily available or commercial substrates. Shindikar and Viswanathan (2011) reported a practical and inexpensive procedure for synthesizing a closely related compound, 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, through treatment of 2-methoxy phenol leading to ring cleavage under acidic conditions, followed by acylation, cyclization, and hydrolysis (Shindikar & Viswanathan, 2011). Similarly, Jin (2006) developed a method to synthesize an important intermediate of PD128907, starting from p-hydroxyanisole through a series of reactions including addition, hydrolysis, cyclization, and oximation (Jin, 2006).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been established through various analytical techniques. Shestopalov, Emelianova, and Nesterov (2003) synthesized substituted 2-aminobenzo[b]pyrans and determined their molecular and crystal structure via X-ray diffraction analysis, providing insight into the structural aspects of these compounds (Shestopalov et al., 2003).

Chemical Reactions and Properties

Reynolds, Vanallan, and Petropoulos (1970) explored the reactions of similar compounds with nucleophiles under mild conditions, leading to various derivatives which further undergo hydrolysis to yield specific pyridinone derivatives, demonstrating the chemical versatility of the benzopyran core (Reynolds et al., 1970).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, provide essential information for understanding the compound's behavior in different environments. Al-Dies et al. (2013) detailed the crystal structure of a related compound, highlighting its supramolecular interactions and how these influence its physical properties (Al-Dies et al., 2013).

Scientific Research Applications

Receptor Interaction Studies

Research involving derivatives of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine has been conducted to explore their interactions with various receptors. A study by Hammarberg et al. synthesized enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans and evaluated their affinity for the 5-HT1A receptor, among others. The research found compounds with high selectivity and affinity for the 5-HT1A receptor, highlighting their potential in receptor-targeted therapies (Hammarberg et al., 2000).

Synthesis Methodologies

Efficient and novel synthesis methods for 8-methoxy-3,4-dihydro-2H-1-benzopyran derivatives have been developed. Shindikar and Viswanathan reported a practical and inexpensive procedure for synthesizing 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, highlighting the adaptability and simplicity of the process for creating such compounds (Shindikar & Viswanathan, 2011).

Dopamine D3 Receptor Agonists

Another avenue of research involved synthesizing intermediates for dopamine D3 receptor selective agonists. Jin explored the synthesis of a key intermediate, highlighting its potential application in developing treatments targeting the dopamine D3 receptor, which is important in neurodegenerative and psychiatric disorders (Jin, 2006).

Natural Product Isolation and Derivatives

Research has also extended into the isolation of natural products and their derivatives containing the 8-methoxy-3,4-dihydro-2H-1-benzopyran moiety. Dien et al. reported the isolation of new bisbenzopyrans from the roots of Stemona cochinchinensis, expanding the understanding of naturally occurring compounds with potential medicinal properties (Dien et al., 2008).

Microwave-Assisted Synthesis

Bouattour et al. developed a microwave-assisted reaction for synthesizing N-3-substituted 9-methoxy-4H-[1]-benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives. This method highlights the use of modern techniques to efficiently produce derivatives of 8-methoxy-3,4-dihydro-2H-1-benzopyran, offering potential in various fields of chemistry and pharmacology (Bouattour et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAOXHRMCVHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552713
Record name 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine

CAS RN

112904-73-1
Record name 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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